molecular formula C16H16O2 B8598772 4-(Benzyloxy)-3-ethylbenzaldehyde

4-(Benzyloxy)-3-ethylbenzaldehyde

Cat. No. B8598772
M. Wt: 240.30 g/mol
InChI Key: AXNLSYGJMLZUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07683203B2

Procedure details

To a reactor were charged 2.50 g (10 mmol) of 4-benzyloxy-3-ethylbenzaldehyde obtained in Step 3, 3.09 g (14 mmol) of ammonium persulfate, 0.96 g (21 mmol) of formic acid, 0.40 g (4.0 mol) of acetic anhydride, and 15 g of toluene, here was added aqueous solution of phosphoric acid dropwise at 60° C., and the mixture was stirred for 20 hours. After the reaction mixture was cooled to ambient temperature, 0.094 g (0.30 mmol) of p-toluenesulfonic acid dissolved in water was added dropwise, and the mixture was stirred for 9 hours. To the reaction mixture, 20 g of saturated aqueous solution of sodium bisulfite was added, and the mixture was stirred for 30 minutes. The organic layer was washed with water, the solvent was evaporated, and the residue was purified by column chromatography (ethyl acetate:hexane=1:10, SiO2) to yield the desired product, 4-benzyloxy-3-ethylphenol, as red liquid (0.92 g, Yield: 39%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.094 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
saturated aqueous solution
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12](C=O)=[CH:11][C:10]=1[CH2:17][CH3:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(OOS([O-])(=O)=O)([O-])(=O)=[O:20].[NH4+].[NH4+].C(O)=O.C(OC(=O)C)(=O)C.P(=O)(O)(O)O.C1(C)C=CC(S(O)(=O)=O)=CC=1.S(=O)(O)[O-].[Na+]>O.C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([OH:20])=[CH:11][C:10]=1[CH2:17][CH3:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3,8.9|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=O)C=C1)CC
Name
Quantity
3.09 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
0.96 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
0.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
15 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
0.094 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
saturated aqueous solution
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the mixture was stirred for 9 hours
Duration
9 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (ethyl acetate:hexane=1:10, SiO2)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.